molecular formula C10H20N4 B14516978 3,5-Di-tert-butyl-4H-1,2,4-triazol-4-amine CAS No. 62695-59-4

3,5-Di-tert-butyl-4H-1,2,4-triazol-4-amine

Cat. No.: B14516978
CAS No.: 62695-59-4
M. Wt: 196.29 g/mol
InChI Key: FHCRYVUTMHICCR-UHFFFAOYSA-N
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Description

4H-1,2,4-Triazol-4-amine, 3,5-bis(1,1-dimethylethyl)- is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two tert-butyl groups at the 3 and 5 positions, which significantly influence its chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,2,4-Triazol-4-amine, 3,5-bis(1,1-dimethylethyl)- typically involves the reaction of appropriate precursors under controlled conditions. . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency . The scalability of these methods ensures the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

4H-1,2,4-Triazol-4-amine, 3,5-bis(1,1-dimethylethyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Various halides and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of functionalized triazoles .

Scientific Research Applications

4H-1,2,4-Triazol-4-amine, 3,5-bis(1,1-dimethylethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-1,2,4-Triazol-4-amine, 3,5-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the tert-butyl groups in 4H-1,2,4-Triazol-4-amine, 3,5-bis(1,1-dimethylethyl)- imparts unique steric and electronic properties, making it distinct from other triazole derivatives. These properties enhance its stability and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

62695-59-4

Molecular Formula

C10H20N4

Molecular Weight

196.29 g/mol

IUPAC Name

3,5-ditert-butyl-1,2,4-triazol-4-amine

InChI

InChI=1S/C10H20N4/c1-9(2,3)7-12-13-8(14(7)11)10(4,5)6/h11H2,1-6H3

InChI Key

FHCRYVUTMHICCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(N1N)C(C)(C)C

Origin of Product

United States

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